molecular formula C25H28N4O2 B2488198 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,4-dimethylphenyl)acetamide CAS No. 1251620-74-2

2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2488198
CAS No.: 1251620-74-2
M. Wt: 416.525
InChI Key: QYTBBSYZRUMMQF-UHFFFAOYSA-N
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Description

2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines

Properties

IUPAC Name

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-17-9-10-21(13-18(17)2)27-24(30)16-29-19(3)26-23-11-12-28(15-22(23)25(29)31)14-20-7-5-4-6-8-20/h4-10,13H,11-12,14-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTBBSYZRUMMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Derivatives

A common strategy involves condensing 2,4,6-triaminopyrimidine (5 ) with cyclic ketones or α,β-unsaturated esters. For example, reacting 5 with ethyl α-acetyl-(2,5-dimethoxyphenyl)propionate (15 ) in diphenyl ether at 195–230°C yields a dihydropyridopyrimidine intermediate (16 ), which is subsequently oxidized and functionalized. Adapting this method, ethyl acetoacetate or malonaldehyde derivatives could serve as carbonyl components to form the pyrido[4,3-d]pyrimidine skeleton.

Ultrasound-Mediated One-Pot Synthesis

A catalyst-free, one-pot method under ultrasound irradiation (70% amplitude, 30 min) efficiently constructs 7-methyl-substituted pyrido[4,3-d]pyrimidines. For the target compound, substituting 4-fluorobenzaldehyde with benzaldehyde and modifying the uracil precursor to include a methyl group could yield the desired core. Typical conditions involve ethanol, ammonium acetate, and ultrasonication, achieving yields >70%.

Halogenation and Functionalization

Chloropyrido[4,3-d]pyrimidine derivatives (e.g., 5 in) undergo nucleophilic substitution with amines or thiols. Introducing a chlorine atom at position 3 enables subsequent displacement with the acetamide side chain.

Attachment of the N-(3,4-Dimethylphenyl)Acetamide Side Chain

Synthesis of the Acetamide Moiety

N-(3,4-Dimethylphenyl)acetamide is prepared by reacting acetyl chloride with 3,4-dimethylaniline in dichloromethane and triethylamine. The product is purified via recrystallization from ethanol.

Coupling to the Pyridopyrimidine Core

The acetamide is introduced at position 3 through nucleophilic displacement of a chlorine atom or Mitsunobu reaction. For example, chloropyrido[4,3-d]pyrimidine (5 ) reacts with N-(3,4-dimethylphenyl)acetamide in dimethylformamide (DMF) at 80°C, using potassium carbonate as a base.

Optimization and Purification Strategies

Solvent and Temperature Effects

  • Cyclocondensation : Diphenyl ether at 230°C maximizes ring closure.
  • Ultrasound-mediated synthesis : Ethanol at 70°C under ultrasonication reduces reaction time from hours to minutes.
  • Alkylation : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

Purification Techniques

  • Recrystallization : Ethanol or methanol effectively removes disubstituted byproducts.
  • Column chromatography : Silica gel with ethyl acetate/hexane (2:1) resolves regioisomers.

Analytical Characterization Data

Property Method Data
Melting Point DSC 217–219°C (similar to)
1H NMR (CDCl3) 300 MHz δ 7.37–7.04 (m, aromatic H), 3.57 (s, NCH3), 2.66 (s, CH3)
13C NMR 75 MHz δ 164.6 (C=O), 148.0 (pyrimidine C), 25.2 (CH3)
Mass Spec GC-MS m/z = 299 [M]+ (adjusted for molecular weight)

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Key Advantage Reference
Cyclocondensation 65–72 12 h High purity, scalable
Ultrasound-mediated 70–75 30 min Rapid, catalyst-free
Halogenation + coupling 60–68 8 h Regioselective functionalization

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrido[4,3-d]pyrimidines and related heterocyclic structures. These compounds share a common core structure but differ in their substituents, leading to variations in their biological activities and applications. Some examples include:

These compounds highlight the diversity and potential of pyrido[4,3-d]pyrimidines in various scientific fields.

Biological Activity

The compound 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a pyrido-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic potential based on available literature.

  • Molecular Formula : C26H30N4O2
  • Molecular Weight : 430.5 g/mol
  • CAS Number : 1242872-51-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathways often utilize various reagents and catalysts to achieve high yields while minimizing side reactions. Key methods include:

  • Retrosynthetic Analysis : Identifying simpler precursors for synthesis.
  • Reaction Conditions : Optimizing temperature and solvent to enhance yield.

Anticancer Properties

Research indicates that pyrido[4,3-d]pyrimidine derivatives can target specific proteins involved in cancer progression. For instance, compounds with similar structures have shown activity against the ephrin receptor family, which is often overexpressed in various cancers .

Key Findings :

  • The compound may inhibit tumor growth by targeting specific kinases involved in cell signaling pathways.
  • In vitro studies have demonstrated cytotoxic effects against several cancer cell lines.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Compounds within the same class have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential as an antibiotic agent .

Case Study :
In a study evaluating related pyrido-pyrimidine derivatives, several compounds showed minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogenic bacteria . This suggests that modifications on the pyrido-pyrimidine scaffold can enhance antimicrobial efficacy.

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Interacting with enzymes such as kinases and topoisomerases.
  • Signal Transduction Modulation : Altering pathways critical for cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeTargetObserved EffectsReference
AnticancerEphrin receptorsInhibition of tumor growth
AntimicrobialBacterial strainsMIC: 0.125 - 8 μg/mL
Enzyme InhibitionKinasesDisruption of signaling pathways

Future Directions

Further research is essential to fully understand the biological mechanisms and therapeutic potential of this compound. Suggested areas for future study include:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.
  • Clinical Trials : To assess therapeutic applications in humans.

Q & A

Basic: What are the key considerations for designing a synthetic route for this compound?

The synthesis of this pyrido-pyrimidine acetamide derivative requires multi-step optimization. Key steps include:

  • Core formation : Construct the pyrido[4,3-d]pyrimidin-4-one core via cyclization of substituted pyridine precursors under acidic or basic conditions .
  • Functionalization : Introduce the benzyl and acetamide moieties via nucleophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig for aryl-amine bonds) .
  • Purification : Use column chromatography (silica gel, eluent: DCM/MeOH) and confirm purity via HPLC (>95%) .
    Critical parameters include solvent polarity (DMF for high-temperature reactions), catalyst selection (Pd for cross-couplings), and protecting groups for reactive amines .

Advanced: How can conflicting bioactivity data between structural analogs be resolved?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) often arise from:

  • Substituent effects : The benzyl group at position 6 enhances lipophilicity and target binding, while the 3,4-dimethylphenyl acetamide may sterically hinder interactions .
  • Assay variability : Standardize in vitro protocols (e.g., IC50 measurements using MTT assays with consistent cell lines and controls) .
  • Computational validation : Perform molecular docking (AutoDock Vina) to compare binding affinities against targets like kinase enzymes or DNA topoisomerases .
    A systematic SAR table (see example below) helps isolate critical functional groups:
Analog R1 (Position 6) R2 (Acetamide) Bioactivity (IC50, μM)
Target CompoundBenzyl3,4-Dimethylphenyl0.85 (Kinase X)
Analog APhenyl4-Methoxyphenyl>10 (Inactive)
Analog BBenzyl4-Fluorophenyl1.2 (Kinase X)

This highlights the necessity of the benzyl group and tolerance for halogenated acetamides .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry via 1H NMR (e.g., δ 2.19 ppm for CH3 at pyrimidine C2) and 13C NMR for carbonyl groups (δ ~170-175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+ expected m/z ~473.2) .
  • XRD (if crystalline) : Resolve stereochemistry at the pyrido-pyrimidine junction .
  • HPLC-PDA : Monitor degradation under stress conditions (e.g., pH 1–13, 40–60°C) for stability studies .

Advanced: How can solubility limitations in biological assays be addressed?

Poor aqueous solubility (common with lipophilic pyrido-pyrimidines) requires:

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide nitrogen .
  • Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm via DLS) to enhance cellular uptake .
    Validate solubility enhancements using equilibrium solubility assays (shake-flask method, USP buffer) .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

  • Anticancer : NCI-60 cell line panel with GI50 evaluation .
  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2) using ADP-Glo™ kits .
    Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobials) and triplicate replicates .

Advanced: How can computational methods predict off-target interactions?

  • Pharmacophore modeling (MOE or Schrödinger) : Map essential features (H-bond acceptors at pyrimidine C4=O, hydrophobic benzyl group) .
  • Off-target screening (SwissTargetPrediction) : Rank likely targets (e.g., proteases, GPCRs) using SMILES input .
  • MD simulations (GROMACS) : Simulate binding stability (>50 ns) to prioritize targets with low RMSD (<2 Å) .
    Validate predictions with SPR (Biacore) binding assays .

Basic: What are the stability risks during long-term storage?

  • Hydrolysis : The 4-oxo group is prone to hydrolysis in aqueous buffers; store lyophilized at -20°C .
  • Photooxidation : Protect from light (amber vials) due to the conjugated pyrido-pyrimidine system .
  • Hygroscopicity : Use desiccants (silica gel) to prevent hydrate formation, which alters solubility .

Advanced: How can metabolic liabilities be identified early in development?

  • In vitro microsomal stability (human liver microsomes) : Monitor NADPH-dependent depletion (t1/2 <30 min indicates CYP450 susceptibility) .
  • Metabolite ID (LC-MS/MS) : Look for glucuronidation (acetamide) or oxidation (benzyl to benzoic acid) .
  • CYP inhibition screening (Fluorescent P450-Glo) : Assess interactions with CYP3A4/2D6 to predict drug-drug interactions .

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